molecular formula C10H12N4O2S B14010577 5-(6-mercapto-9H-purin-9-yl)pentanoic acid CAS No. 3342-88-9

5-(6-mercapto-9H-purin-9-yl)pentanoic acid

Cat. No.: B14010577
CAS No.: 3342-88-9
M. Wt: 252.30 g/mol
InChI Key: HESBYUPLTBYGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-sulfanylidene-3H-purin-9-yl)pentanoic acid is a compound belonging to the class of purines, which are imidazopyrimidines consisting of purine and its substituted derivatives . This compound is characterized by the presence of a sulfanylidene group attached to the purine ring, making it a unique derivative of purine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-sulfanylidene-3H-purin-9-yl)pentanoic acid typically involves the reaction of a purine derivative with a pentanoic acid derivative under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. The exact synthetic route and conditions can vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

5-(6-sulfanylidene-3H-purin-9-yl)pentanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

5-(6-sulfanylidene-3H-purin-9-yl)pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 5-(6-sulfanylidene-3H-purin-9-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-(6-sulfanylidene-3H-purin-9-yl)pentanoic acid is unique due to its specific structural features, such as the sulfanylidene group attached to the purine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

CAS No.

3342-88-9

Molecular Formula

C10H12N4O2S

Molecular Weight

252.30 g/mol

IUPAC Name

5-(6-sulfanylidene-3H-purin-9-yl)pentanoic acid

InChI

InChI=1S/C10H12N4O2S/c15-7(16)3-1-2-4-14-6-13-8-9(14)11-5-12-10(8)17/h5-6H,1-4H2,(H,15,16)(H,11,12,17)

InChI Key

HESBYUPLTBYGLR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)CCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.